レトラズリル

概要

説明

科学的研究の応用

Chemistry: Used as a research tool to study chemical reactions and mechanisms.

Biology: Investigated for its effects on intracellular parasites, particularly Cryptosporidium.

Medicine: Explored as a potential treatment for HIV infections and Cryptosporidiosis. .

Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmaceutical research

作用機序

レトラズリルの正確な作用機序は完全には解明されていません。 細胞内寄生虫の代謝経路を阻害することによって、寄生虫を標的にすると考えられています。 この化合物の分子標的と、その効果に関与する経路は現在も調査中です .

類似の化合物との比較

レトラズリルは、ジクラズリルなどのジフェニルアセトニトリル系化合物と類似しています。 レトラズリルは、トリアジン環と塩素原子とフッ素原子の存在を含む特定の化学構造によって特徴付けられています。 この独自の構造は、その異なる生物活性と潜在的な治療用途に貢献している可能性があります .

類似の化合物:

- ジクラズリル

- トルトラズリル

- クラズリル

生化学分析

Biochemical Properties

Letrazuril interacts with various enzymes, proteins, and other biomolecules in the body. The specific biochemical reactions involving Letrazuril are not fully annotated .

Cellular Effects

Letrazuril has shown potential in treating AIDS-related cryptosporidial diarrhea . It has been shown in an animal model to prevent infections by organisms closely related to the intracellular parasite Cryptosporidium . Treated patients develop temporary drug-related side-effects including abnormal liver function tests and skin rashes .

Molecular Mechanism

It is known that Letrazuril has been used in trials studying the treatment of HIV Infections and Cryptosporidiosis .

Temporal Effects in Laboratory Settings

The temporal effects of Letrazuril in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented .

Dosage Effects in Animal Models

The effects of Letrazuril vary with different dosages in animal models. Specific details about threshold effects, toxic or adverse effects at high doses are not fully documented .

Metabolic Pathways

The metabolic pathways that Letrazuril is involved in, including any enzymes or cofactors that it interacts with, are not fully documented .

Transport and Distribution

The transport and distribution of Letrazuril within cells and tissues, including any transporters or binding proteins that it interacts with, are not fully documented .

Subcellular Localization

The subcellular localization of Letrazuril and any effects on its activity or function are not fully documented .

化学反応の分析

レトラズリルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応は、レトラズリルに存在する官能基を変更できます。

置換: この化合物は置換反応を起こす可能性があり、特に塩素原子とフッ素原子に関与します。 これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、さまざまな触媒が含まれます。 .

科学研究への応用

類似化合物との比較

- Diclazuril

- Toltrazuril

- Clazuril

準備方法

レトラズリルの合成には、通常、ジフェニルアセトニトリルコアの形成から始まるいくつかのステップが含まれます具体的な反応条件と工業生産方法は文献では容易に得られませんが、この化合物は研究目的で合成されていることが知られています .

特性

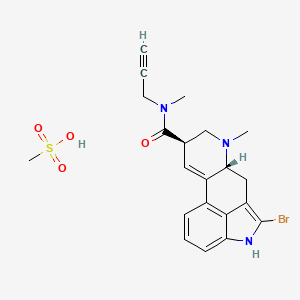

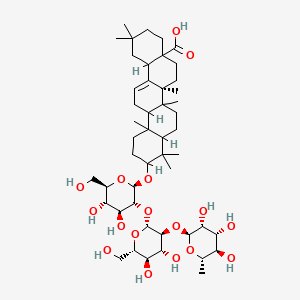

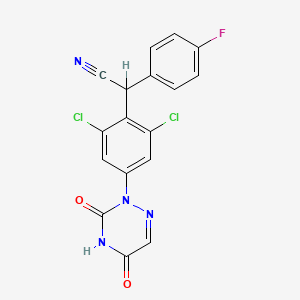

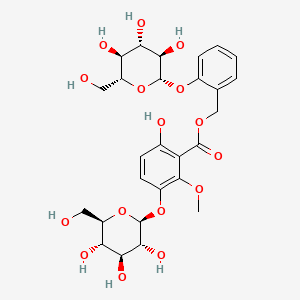

IUPAC Name |

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2FN4O2/c18-13-5-11(24-17(26)23-15(25)8-22-24)6-14(19)16(13)12(7-21)9-1-3-10(20)4-2-9/h1-6,8,12H,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKYUBTUOHHNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869392 | |

| Record name | [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103337-74-2 | |

| Record name | Letrazuril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103337742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Letrazuril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LETRAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8736VCB22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Letrazuril against Cryptosporidium?

A1: While the provided research highlights Letrazuril's potential against Cryptosporidium, its exact mechanism of action against this parasite remains unclear [, , ]. Further research is needed to elucidate the specific pathways targeted by Letrazuril in Cryptosporidium.

Q2: What are the potential side effects of Letrazuril observed in clinical studies?

A2: One of the most common side effects observed in clinical trials of Letrazuril is a transient skin rash, which typically resolves upon discontinuation of the drug [, ].

Q3: Apart from Cryptosporidium, what other applications does Letrazuril have in veterinary medicine?

A3: Letrazuril has demonstrated potential in treating equine protozoal myeloencephalitis (EPM) caused by Sarcocystis neurona []. Studies suggest that Letrazuril, as a triazine-based anticoccidial agent, can be effective in both treating and preventing S. neurona infections in horses.

Q4: What are the limitations of the existing research on Letrazuril in treating cryptosporidiosis?

A4: Current research on Letrazuril for cryptosporidiosis, particularly in AIDS patients, is limited by several factors:

- Small Sample Sizes: Many studies involve a small number of patients, making it difficult to draw definitive conclusions about efficacy and generalizability to larger populations [, , ].

- Open-Label Design: Several studies lack blinding or a placebo control group, which can introduce bias and limit the strength of the findings [, , ].

- Short Follow-up Periods: Some studies have limited follow-up durations, making it difficult to assess the long-term efficacy of Letrazuril and the potential for relapse [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

}oxy)methyl]-2-oxopyrrolidin-3-yl}acetate](/img/new.no-structure.jpg)

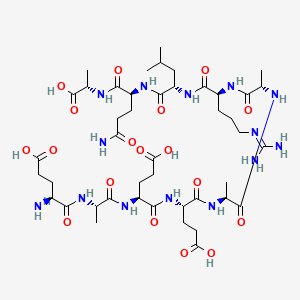

![(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B1674703.png)

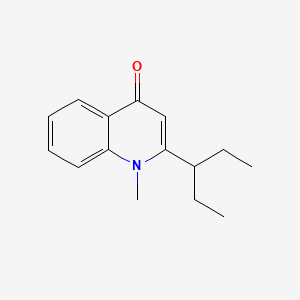

![N-methyl-N-[(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methyl]prop-2-yn-1-amine](/img/structure/B1674711.png)